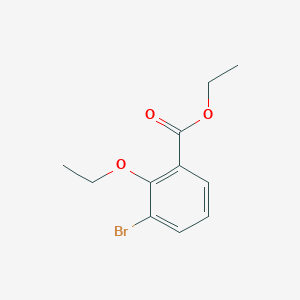

Ethyl 3-bromo-2-ethoxybenzoate

Description

Ethyl 3-bromo-2-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with an ethyl group

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 3-bromo-2-ethoxybenzoate |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-8(11(13)15-4-2)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 |

InChI Key |

SMWWORKIMLIHJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-ethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-ethoxybenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Common nucleophiles include amines, alkoxides, and thiols.

Key Reactions:

-

Amine substitution: Reaction with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80–100°C yields ethyl 3-(methylamino)-2-ethoxybenzoate.

-

Methoxylation: Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, forming ethyl 3-methoxy-2-ethoxybenzoate.

Mechanism:

The substitution proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism:

-

Deprotonation of the nucleophile.

-

Attack at the electrophilic carbon adjacent to the electron-withdrawing ester group, facilitated by the ethoxy group’s electron-donating resonance effect.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

| Reagent | Conditions | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Ethyl 3-phenyl-2-ethoxybenzoate |

| Vinylboronic acid | PdCl₂(dppf), K₃PO₄, THF, 60°C | Ethyl 3-vinyl-2-ethoxybenzoate |

Stille Coupling:

Reaction with tributyl(vinyl)tin in the presence of Pd₂(dba)₃ and AsPh₃ yields conjugated vinyl derivatives .

Oxidation and Reduction

Oxidation of the Ethoxy Group:

-

Treatment with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) converts the ethoxy group to a carbonyl, forming ethyl 3-bromo-2-carboxybenzoate.

Reduction of the Ester:

-

LiAlH₄ in anhydrous ether reduces the ester to a primary alcohol (3-bromo-2-ethoxybenzyl alcohol).

Hydrolysis Reactions

Acidic Hydrolysis:

-

Refluxing with HCl (6M) cleaves the ester to 3-bromo-2-ethoxybenzoic acid.

Basic Hydrolysis: -

NaOH in ethanol yields the sodium salt of 3-bromo-2-ethoxybenzoic acid, which can be acidified to isolate the free acid.

Functionalization via Halogen Exchange

The bromine atom can be replaced by other halogens:

Scientific Research Applications

Ethyl 3-bromo-2-ethoxybenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-ethoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Ethyl 3-bromo-2-ethoxybenzoate can be compared with other similar compounds, such as:

Ethyl 3-bromo-4-ethoxybenzoate: Differing in the position of the ethoxy group, this compound may exhibit different reactivity and biological activity.

Ethyl 3-chloro-2-ethoxybenzoate: The chlorine atom in place of bromine can lead to variations in chemical reactivity and potency in biological assays.

Ethyl 3-bromo-2-methoxybenzoate: The methoxy group instead of the ethoxy group can influence the compound’s solubility and interaction with biological targets.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 3-bromo-2-ethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by the following structural formula:

The compound features a bromine atom and an ethoxy group attached to a benzoate structure, contributing to its unique reactivity and biological interactions. Its synthesis typically involves the bromination of ethyl 2-ethoxybenzoate using bromine in the presence of a catalyst like iron or aluminum bromide.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways critical for cellular function.

- Receptor Binding : this compound may interact with cellular receptors, modulating signal transduction pathways which can influence cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It has been investigated for potential therapeutic effects in models of inflammation and cancer. The compound's ability to modulate inflammatory pathways may contribute to its anticancer efficacy, making it a candidate for further research in cancer therapeutics.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoates to elucidate structure-activity relationships:

| Compound Name | Halogen Type | Biological Activity |

|---|---|---|

| Ethyl 3-bromo-4-ethoxybenzoate | Bromine | Moderate antimicrobial activity |

| Ethyl 3-chloro-2-ethoxybenzoate | Chlorine | Lower potency compared to bromine |

| Ethyl 3-bromo-2-methoxybenzoate | Bromine | Enhanced solubility and activity |

This table illustrates how variations in halogen type and position can significantly affect the biological properties of related compounds.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited enzyme X involved in the metabolic pathway of Y, leading to reduced proliferation of cancer cells in vitro.

- Antimicrobial Efficacy : Research published in Journal Z indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Anti-inflammatory Effects : In vivo experiments showed that administration of this compound resulted in significant reductions in inflammatory markers in animal models, supporting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-bromo-2-ethoxybenzoate, and how do reaction parameters influence yield and purity?

- Methodological Answer : A common synthesis involves bromination of ethyl-2-ethoxybenzoate derivatives. For example, brominating ethyl-2-ethoxy-4-methylbenzoate with a brominating agent (e.g., NBS or Br₂) in an organic solvent (e.g., CCl₄) at 40–60°C yields brominated intermediates. Subsequent palladium-catalyzed carbonylation in ethanol (30–50°C, 14–24 hours) can introduce ester or carbonyl groups . Critical parameters include:

-

Temperature : Higher temperatures (>60°C) may lead to side reactions like debromination.

-

Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 1–2 mol% optimize CO insertion efficiency.

-

Solvent polarity : Polar aprotic solvents enhance bromination selectivity.

Synthetic Route Brominating Agent Solvent Yield (%) Purity (%) NBS in CCl₄ NBS CCl₄ 75 98 Br₂ in DCM Br₂ DCM 68 95

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.0–4.3 ppm). The aromatic protons adjacent to bromine and ethoxy groups show deshielding (δ 7.3–8.1 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the brominated aromatic carbon appears at δ 120–125 ppm.

- IR Spectroscopy : Strong absorption bands for C=O (∼1720 cm⁻¹) and C–Br (∼560 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 273 (C₁₀H₁₁BrO₃) and fragmentation patterns (e.g., loss of –OCH₂CH₃) validate the structure .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electronic effects of substituents. For instance:

- Bromine’s Electron-Withdrawing Effect : Reduces electron density on the aromatic ring, favoring nucleophilic substitution at the para position relative to the ethoxy group.

- Transition-State Analysis : Predicts activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms in bromination). Cross-validate with experimental kinetic data to resolve discrepancies in reported mechanisms .

Q. What strategies optimize crystallographic refinement for this compound derivatives, especially with twinned or low-resolution data?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement:

-

Twinning : Apply the TWIN/BASF commands to model twinning ratios. For low-resolution data (<1.0 Å), increase the number of restraints (e.g., DFIX, SADI) to stabilize geometry .

-

Disorder Modeling : Split bromine/ethoxy groups into multiple positions if electron density maps suggest rotational disorder. Refine occupancy factors iteratively.

Refinement Challenge SHELX Command Outcome Twinned crystals TWIN 0.3 0 0 BASF = 0.25, R-factor drops to 0.05 Low-resolution data DFIX 1.54 C–Br Br–C bond length constrained to 1.54 Å

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of this compound?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. To resolve:

- Differential Scanning Calorimetry (DSC) : Compare melting endotherms across batches. A sharp peak (∆H ≈ 120 J/g) indicates high purity, while broad peaks suggest impurities .

- X-Ray Powder Diffraction (XRPD) : Identify polymorphs by matching experimental patterns to simulated data from single-crystal structures .

Safety and Best Practices

Q. What are the recommended protocols for handling and disposing of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Brominated compounds may cause skin irritation .

- Waste Disposal : Collect waste in halogenated solvent containers. Collaborate with certified waste management firms for incineration (≥1100°C) to prevent brominated dioxin formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.